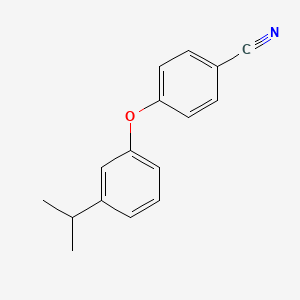

4-(3'-Isopropylphenoxy)benzonitrile

Description

Contextualization of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile and its derivatives are pivotal intermediates in organic synthesis, finding application in the production of pharmaceuticals, dyes, and agrochemicals. tandfonline.com In material science, their significance is pronounced. The electron-withdrawing nature and linear geometry of the nitrile group can impart desirable electronic properties and facilitate ordered molecular packing. Recent research has focused on incorporating benzonitrile moieties into larger molecular architectures to create materials for advanced applications. For instance, donor-acceptor-donor' to style benzonitrile derivatives featuring carbazole (B46965) and phenoxazine (B87303) units have been investigated for their unique photophysical properties, including thermally activated delayed fluorescence (TADF), which is critical for developing highly efficient organic light-emitting diodes (OLEDs). rsc.orgrsc.org Furthermore, the nitrile group serves as a reactive handle for further chemical modification, such as conversion to amines or for creating cross-linked polymer networks, enhancing the durability and solvent resistance of materials. researchgate.net

Significance of Phenoxy-Substituted Benzonitriles in Functional Material Development

The combination of a phenoxy group (a phenyl ring linked via an ether oxygen) with a benzonitrile unit creates a diaryl ether nitrile scaffold. This structure is the fundamental repeating unit of a major class of high-performance engineering plastics known as poly(arylene ether nitriles) (PAENs). tandfonline.comresearchgate.net These polymers are renowned for an exceptional combination of properties:

High Thermal Stability: The aromatic rings and strong ether linkages in the polymer backbone provide excellent resistance to thermal degradation. researchgate.netresearchgate.net

Superior Mechanical Properties: PAENs exhibit high tensile strength and modulus, making them suitable for demanding structural applications. nih.govmdpi.com

Chemical and Corrosion Resistance: Their robust chemical structure makes them inert to many common solvents and corrosive environments. researchgate.net

Excellent Dielectric Properties: These polymers often have low dielectric constants and low loss tangents, making them attractive for use as insulators in microelectronics and high-frequency applications. mdpi.com

Enhanced Adhesion: The polar nitrile group is recognized for promoting strong adhesion to various substrates, a valuable property for coatings and composite materials. tandfonline.comresearchgate.net

Research into PAENs involves creating composites, for example by incorporating surface-modified inorganic particles like calcium copper titanate (CCTO) to produce materials with enhanced dielectric permittivity for high-temperature capacitor applications. mdpi.com Copolymers that blend ether nitrile segments with ether ketone segments are also being developed to improve crystallinity and, consequently, mechanical and dielectric properties. nih.govnih.gov The systematic study of how the chemical structure of these polymers affects their macroscopic characteristics is a key area of academic inquiry, often employing quantitative structure-property relationship (QSPR) models to predict polymer behavior. nih.gov

Scope and Research Trajectories of 4-(3'-Isopropylphenoxy)benzonitrile in Academic Inquiry

Basic physicochemical properties of the compound can be compiled as follows:

| Property | Value |

| CAS Number | 224311-63-1 |

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.30 g/mol |

| Structure | A benzonitrile ring linked via an ether oxygen at its 4-position to a phenyl ring which is substituted with an isopropyl group at its 3-position. |

This table contains computer-generated data and basic information from chemical suppliers.

The synthesis of this compound would likely follow established methods for creating diaryl ethers. A common and industrially relevant method is the nucleophilic aromatic substitution (SNAr) reaction. This could involve the reaction of a phenoxide with an activated aryl halide. For this specific molecule, two primary pathways are conceivable:

Reaction of 3-isopropylphenol (B134271) with an activated 4-halobenzonitrile (e.g., 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile) in the presence of a base like potassium carbonate.

Ullmann Condensation: A copper-catalyzed coupling reaction between 4-cyanophenol and an aryl halide such as 1-bromo-3-isopropylbenzene.

Given its structure as a diaryl ether nitrile, the research trajectories for this compound can be inferred. The isopropyl group, being a bulky, non-polar alkyl substituent, could be used to strategically influence the properties of resulting materials. For instance, its inclusion in a PAEN polymer backbone could:

Increase Solubility: The non-polar isopropyl group might enhance the solubility of the resulting polymer in common organic solvents, improving processability.

Modify Packing and Crystallinity: The steric bulk of the isopropyl group could disrupt polymer chain packing, leading to more amorphous materials with potentially lower glass transition temperatures and increased flexibility compared to non-substituted analogs.

Tune Dielectric Properties: By increasing the free volume within the polymer, the isopropyl group could lower the dielectric constant, making it a candidate monomer for advanced electronic substrates and insulators.

Therefore, the primary academic inquiry surrounding this compound would likely involve its polymerization to form novel PAENs and the subsequent characterization of these new materials to establish a clear structure-property relationship.

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

4-(3-propan-2-ylphenoxy)benzonitrile |

InChI |

InChI=1S/C16H15NO/c1-12(2)14-4-3-5-16(10-14)18-15-8-6-13(11-17)7-9-15/h3-10,12H,1-2H3 |

InChI Key |

QMSVUNHUZZLSPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of 4 3 Isopropylphenoxy Benzonitrile

Diverse Synthetic Pathways for 4-(3'-Isopropylphenoxy)benzonitrile Elaboration

Nucleophilic Aromatic Substitution Approaches in Aryl Ether Synthesis

Nucleophilic aromatic substitution (SNA_r) represents a classical and widely employed method for the formation of aryl ether bonds. In the context of synthesizing this compound, this typically involves the reaction of a phenoxide with an activated aryl halide. The most common pathway involves the reaction of 3-isopropylphenol (B134271) with 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile.

The reaction is generally facilitated by a base in a polar aprotic solvent. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide ion. The electron-withdrawing nature of the nitrile group in the para position of the benzonitrile (B105546) ring activates the aryl halide towards nucleophilic attack. chemistrysteps.comwalisongo.ac.id The reactivity of the aryl halide follows the order F > Cl > Br > I for this type of reaction. chemistrysteps.com

A typical procedure involves heating a mixture of 3-isopropylphenol, an excess of potassium carbonate, and 4-fluorobenzonitrile in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). walisongo.ac.id The use of DMSO can significantly accelerate the reaction compared to other solvents like dimethylacetamide. walisongo.ac.id

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Phenol Component | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Isopropylphenol | 4-Fluorobenzonitrile | K₂CO₃ | DMSO | 140 | Good |

| 3-Isopropylphenol | 4-Chlorobenzonitrile | K₂CO₃ | DMF | Reflux | Moderate |

This table is illustrative and specific yields can vary based on precise reaction conditions and scale.

The Ullmann condensation offers another route within this category. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org For the synthesis of this compound, this would involve the copper-catalyzed reaction of 3-isopropylphenol with 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile.

Palladium-Catalyzed Cross-Coupling Strategies for Benzonitrile Scaffolds

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The Buchwald-Hartwig amination, and its ether synthesis variant, provides a powerful method for constructing the diaryl ether linkage in this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results. libretexts.org A variety of palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be used. researchgate.net Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). libretexts.org

Table 2: Typical Components for Palladium-Catalyzed Etherification

| Component | Examples |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, tBuXPhos, RuPhos |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane |

This table lists common reagents; the optimal combination depends on the specific substrates.

An alternative palladium-catalyzed approach is the Suzuki-Miyaura coupling, which could be envisioned for the synthesis of a precursor to this compound. For instance, coupling of a boronic acid derivative of one aromatic ring with a halide of the other could be employed, although this is less direct for the C-O bond formation itself. nih.gov

Alternative Synthetic Routes and Methodological Comparisons

While nucleophilic aromatic substitution and palladium-catalyzed cross-coupling are the most prominent methods, other strategies can be considered. One such approach involves the conversion of a pre-existing functional group on the benzene (B151609) ring to a nitrile. For example, a starting material like 4-(3'-isopropylphenoxy)benzaldehyde could be converted to the corresponding benzonitrile. This can be achieved through a one-pot reaction with hydroxylamine (B1172632) hydrochloride and a dehydrating agent or via a two-step process involving the formation of an oxime followed by dehydration. researchgate.nettdcommons.org

Another possibility involves the synthesis of the benzonitrile ring from acyclic precursors through a Diels-Alder cycloaddition followed by aromatization. researchgate.net This approach, while less common for this specific target, offers a unique strategy for building the aromatic core.

Comparison of Methods:

| Method | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution | Readily available starting materials, often cost-effective. | Can require harsh conditions (high temperatures), limited to activated aryl halides. |

| Ullmann Condensation | Good for certain substrates, avoids palladium. | Often requires high temperatures and stoichiometric copper, can have limited scope. |

| Palladium-Catalyzed Coupling | Mild reaction conditions, broad substrate scope, high functional group tolerance. wikipedia.org | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |

| Functional Group Transformation | Useful if the corresponding aldehyde or other precursor is readily available. | Adds extra steps to the synthesis. |

Mechanistic Investigations of Key Bond-Forming Reactions

The mechanisms of the primary bond-forming reactions are well-studied. In nucleophilic aromatic substitution, the reaction proceeds through a two-step addition-elimination mechanism via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The initial attack of the phenoxide on the carbon bearing the leaving group is the rate-determining step. The presence of an electron-withdrawing group, like the nitrile, in the para position is crucial for stabilizing this intermediate through resonance. chemistrysteps.com While traditionally viewed as a stepwise process, recent studies suggest that some SNA_r reactions may proceed through a concerted mechanism. nih.gov

The catalytic cycle of the Buchwald-Hartwig ether synthesis is generally understood to involve:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromobenzonitrile) to form a Pd(II) complex.

Deprotonation/Ligand Exchange: The phenol is deprotonated by the base, and the resulting phenoxide coordinates to the palladium center, displacing the halide.

Reductive Elimination: The diaryl ether product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The specific nature of the intermediates and the rate of reductive elimination can be influenced by the choice of ligand. wikipedia.org

Derivatization and Functionalization Strategies of the this compound Core

The this compound molecule offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can target the isopropyl moiety, the benzonitrile ring, or the phenoxy ring.

Chemical Transformations at the Isopropyl Moiety

The isopropyl group presents opportunities for various chemical transformations. While direct functionalization of the C-H bonds of the isopropyl group can be challenging, it is a site for potential oxidation or halogenation reactions under specific conditions. More commonly, the isopropyl group can be introduced synthetically from a different precursor. For instance, Friedel-Crafts alkylation of a phenol derivative with an isopropylating agent like isopropyl bromide or propene in the presence of a Lewis acid catalyst is a standard method for installing this group. ontosight.ai

Further transformations could involve benzylic-type reactions if the isopropyl group were to be replaced by a different alkyl group with more reactive C-H bonds. For example, if a related compound with an ethyl group were synthesized, benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups.

Modifications of the Benzonitrile Functional Group

The nitrile group in this compound is a versatile functional handle that can be converted into various other functionalities, significantly expanding its synthetic utility. Key transformations include hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to form a tetrazole ring.

Hydrolysis to 4-(3'-Isopropylphenoxy)benzoic acid: The conversion of the nitrile group to a carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrogen atom, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide. libretexts.orgweebly.com This process yields a carboxylate salt, which upon acidification with a strong acid, liberates the free carboxylic acid. libretexts.org For nitriles with low solubility in aqueous solutions, the use of an organic-soluble acid catalyst, such as an alkylbenzene sulfonic acid, in conjunction with a strong aqueous acid can facilitate the hydrolysis. google.com

Reduction to [4-(3'-Isopropylphenoxy)phenyl]methanamine: The nitrile group can be readily reduced to a primary amine, providing a pathway to a new class of derivatives. A powerful and common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comchemguide.co.uklibretexts.org The reaction is typically carried out in an ether solvent, followed by an aqueous workup to yield the primary amine. chemguide.co.uklibretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, leading to an imine anion intermediate which is further reduced. libretexts.org

Other reducing agents can also be employed. For instance, diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a variety of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.gov The reactivity in these reductions can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel is another effective method for nitrile reduction. chemguide.co.uk

[3+2] Cycloaddition to form 5-(4-(3'-Isopropylphenoxy)phenyl)-1H-tetrazole: The nitrile group can participate in [3+2] cycloaddition reactions, most notably with azides, to form tetrazole rings. Tetrazoles are important heterocyclic compounds with applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov The reaction is typically carried out by heating the nitrile with sodium azide (B81097) in a suitable solvent like DMF. ajgreenchem.com

To improve reaction conditions and yields, various catalysts have been developed. These include both Lewis acid catalysts and transition metal complexes. For example, cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of organonitriles and sodium azide under homogeneous conditions. nih.gov Heterogeneous catalysts, such as a sulfonated carbon material (SO3H-carbon), also provide an effective and recyclable option for this transformation. ajgreenchem.com The use of such catalysts can lead to high yields of the desired 5-substituted 1H-tetrazole under milder conditions. nih.govajgreenchem.com

Table 1: Selected Modifications of the Benzonitrile Functional Group

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference(s) |

|---|

Regioselective Functionalization of the Phenoxy Ring

The phenoxy ring of this compound contains two substituents: the ether linkage and the isopropyl group. Both of these are activating groups and direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comwikipedia.orgdoubtnut.com The ether oxygen is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comnumberanalytics.com The isopropyl group is a weakly activating, ortho, para-director through an inductive effect. organicchemistrytutor.com

The directing effects of these two groups are additive. In the case of the 3'-isopropylphenoxy moiety, the positions ortho and para to the ether linkage are positions 2', 4', and 6'. The positions ortho and para to the isopropyl group are 2', 4', and 6'. Therefore, electrophilic substitution is strongly favored at the 2', 4', and 6' positions of the phenoxy ring. Steric hindrance from the isopropyl group at the 3' position may influence the distribution of isomers, potentially favoring substitution at the less hindered 6' and 4' positions.

Electrophilic Aromatic Substitution Reactions:

Halogenation: Aromatic ethers can be halogenated using reagents like chlorine or bromine in the presence of a Lewis acid catalyst. numberanalytics.com For the phenoxy ring of the target molecule, this would lead to the introduction of a halogen atom at one of the activated positions.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. numberanalytics.com This would result in the formation of a nitro-substituted derivative. The nitro group is strongly deactivating and a meta-director, which would influence any subsequent substitutions. wikipedia.org

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring. Friedel-Crafts reactions are catalyzed by Lewis acids like aluminum chloride. google.comgoogle.comnih.gov For instance, acylation with an acyl chloride would introduce a ketone functionality onto the phenoxy ring. Due to the electron-withdrawing nature of the resulting carbonyl group, multiple acylations on the same ring are generally avoided. google.com A patent describes a multi-step synthesis that includes the bromination and subsequent formylation (an acylation-type reaction) of a substituted phenoxy benzonitrile, illustrating the feasibility of functionalizing this ring. google.com

Table 2: Regioselective Functionalization of the Phenoxy Ring

| Reaction Type | Typical Reagents | Expected Major Product(s) | Key Principles | Reference(s) |

|---|---|---|---|---|

| Halogenation | Br₂, Lewis Acid | 2'/4'/6'-Bromo-4-(3'-isopropylphenoxy)benzonitrile | Electrophilic Aromatic Substitution, o,p-directing ether and alkyl groups | numberanalytics.com |

| Nitration | HNO₃, H₂SO₄ | 2'/4'/6'-Nitro-4-(3'-isopropylphenoxy)benzonitrile | Electrophilic Aromatic Substitution, o,p-directing ether and alkyl groups | numberanalytics.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2'/4'/6'-Acyl-4-(3'-isopropylphenoxy)benzonitrile | Electrophilic Aromatic Substitution, o,p-directing ether and alkyl groups | google.comgoogle.com |

Advanced Spectroscopic and Diffractional Characterization of 4 3 Isopropylphenoxy Benzonitrile

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. A thorough NMR analysis of 4-(3'-Isopropylphenoxy)benzonitrile would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insights into its molecular structure and dynamics.

Multidimensional NMR Techniques for Structural Elucidation and Dynamics

To fully characterize the molecular structure of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR spectroscopy would provide initial information on the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzonitrile (B105546) and phenoxy rings, as well as the characteristic methine and methyl protons of the isopropyl group. The coupling patterns (splitting) and integration values of these signals would be crucial for initial assignments.

¹³C NMR spectroscopy , often acquired with proton decoupling, would reveal the number of unique carbon environments. The chemical shifts would differentiate between the quaternary carbons (including the nitrile carbon), the aromatic CH carbons, and the carbons of the isopropyl group.

To definitively assign all signals and establish through-bond and through-space connectivities, several 2D NMR techniques would be essential:

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the aromatic rings and the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, providing a powerful method for assigning the signals of protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This would be critical for connecting the isopropyl group to the phenoxy ring and linking the two aromatic rings via the ether linkage. For instance, correlations between the protons of one ring and the carbons of the other would be observable.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are in close proximity. This information is invaluable for determining the preferred conformation of the molecule, particularly the dihedral angle between the two aromatic rings.

From these experiments, a complete and unambiguous assignment of all proton and carbon chemical shifts can be achieved.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons (benzonitrile ring) | Nitrile Carbon (-C≡N) |

| Aromatic Protons (phenoxy ring) | Aromatic Carbons (benzonitrile ring) |

| Isopropyl Methine Proton (-CH) | Aromatic Carbons (phenoxy ring) |

| Isopropyl Methyl Protons (-CH₃) | Isopropyl Methine Carbon (-CH) |

| Isopropyl Methyl Carbons (-CH₃) | |

| This table represents the expected types of signals. Actual chemical shifts require experimental data. |

Solid-State NMR Probes of Molecular Packing and Orientation

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase. For this compound, ssNMR could be used to study molecular packing and polymorphism.

Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard ssNMR technique that would be used to obtain high-resolution ¹³C spectra of the solid compound. Differences in chemical shifts compared to the solution state can indicate the effects of intermolecular interactions and crystal packing. The presence of multiple signals for a single carbon site could suggest the existence of different polymorphs or non-equivalent molecules in the crystallographic asymmetric unit.

Further advanced ssNMR experiments, such as those measuring dipolar couplings, can provide information on internuclear distances and the relative orientation of different molecular fragments, complementing data obtained from X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Intermolecular Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Analysis of the vibrational spectra of this compound would provide a molecular fingerprint and detailed information about its functional groups and conformational properties.

The IR spectrum would be dominated by strong absorptions corresponding to the stretching vibration of the nitrile group (-C≡N), typically observed in the range of 2220-2260 cm⁻¹. The C-O-C ether linkage would exhibit characteristic stretching vibrations as well. The aromatic C-H and C=C stretching vibrations would appear in their respective characteristic regions.

The Raman spectrum would also show a strong band for the nitrile stretch. Due to the different selection rules, Raman spectroscopy can often provide complementary information to IR, particularly for non-polar bonds and symmetric vibrations.

Detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can reveal subtle details about the molecular structure and conformation. For instance, specific bending and torsional modes are sensitive to the dihedral angle between the aromatic rings. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational modes can be made, further confirming the molecular structure and providing insights into its conformational preferences.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 |

| C≡N stretch | 2260-2220 | 2260-2220 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-O-C stretch | 1300-1000 | 1300-1000 |

| C-H bend | 1470-1370 | 1470-1370 |

| This table represents expected vibrational modes. Precise wavenumbers require experimental data. |

X-ray Diffraction Studies of Crystalline and Liquid Crystalline Phases

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Crystallography for Precise Molecular Geometry

Obtaining a suitable single crystal of this compound would allow for a detailed single-crystal X-ray diffraction study. This analysis would yield precise bond lengths, bond angles, and torsion angles, providing the definitive solid-state molecular structure. Key structural parameters that would be determined include:

The planarity of the benzonitrile and phenoxy rings.

The geometry of the isopropyl group.

The C-O-C bond angle of the ether linkage.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak C-H···N or C-H···π interactions, which govern the solid-state architecture.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule. |

| Intermolecular Contacts | How molecules are arranged and interact in the crystal. |

| This table outlines the data that would be obtained from a single-crystal X-ray diffraction experiment. |

Powder X-ray Diffraction for Bulk Phase Analysis and Polymorphism

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of bulk crystalline materials. A PXRD pattern of a powdered sample of this compound would serve as a fingerprint for the crystalline phase. This technique is particularly useful for:

Phase Identification: Confirming the identity of the synthesized material by comparing its PXRD pattern to a calculated pattern from single-crystal data or to a standard reference pattern.

Purity Analysis: Detecting the presence of any crystalline impurities.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. By analyzing samples crystallized under various conditions, PXRD can be used to identify and characterize different polymorphs, which may exhibit different physical properties.

In the absence of single-crystal data, it is sometimes possible to solve the crystal structure from high-quality powder diffraction data, a technique known as ab initio structure determination from powder data.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Mesophase Structure

The investigation of the mesophase behavior of liquid crystalline materials such as this compound relies heavily on X-ray scattering techniques. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful, non-destructive methods that provide detailed information about the molecular arrangement and structural order over different length scales. iosrjournals.org These techniques are instrumental in identifying the type of liquid crystal phase (e.g., nematic, smectic, or columnar) and in determining key structural parameters.

In a typical experiment, a monochromatic X-ray beam is directed at a sample of this compound, which is often held in a capillary tube and mounted on a temperature-controlled stage. The scattered X-rays are then collected by a two-dimensional detector. The resulting scattering pattern contains a wealth of information about the structure of the material.

Wide-Angle X-ray Scattering (WAXS) probes the short-range positional order and the nature of intermolecular correlations, typically on the scale of angstroms (Å). In the context of liquid crystals, WAXS provides information about the average distance between neighboring molecules. For a nematic phase, which possesses long-range orientational order but no long-range positional order, the WAXS pattern is characterized by a diffuse halo at a wide angle. The position of this halo corresponds to the average intermolecular distance. In contrast, a crystalline solid would exhibit sharp Bragg peaks in the WAXS region, indicative of a well-defined three-dimensional lattice.

Small-Angle X-ray Scattering (SAXS) , on the other hand, is sensitive to larger-scale structures, typically in the range of 1 to 100 nanometers. iosrjournals.org This makes it particularly well-suited for characterizing the layered structures of smectic phases or the columnar arrangements in columnar phases. For a smectic phase, which has one-dimensional positional order in addition to orientational order, the SAXS pattern will show one or more sharp reflections at small angles. The positions of these reflections are related to the smectic layer spacing, which is a crucial parameter for identifying the specific type of smectic phase (e.g., Smectic A, Smectic C).

The analysis of the scattering data involves converting the scattering angle (2θ) to the scattering vector, q, using the equation:

q = (4π/λ)sin(θ)

where λ is the wavelength of the X-rays. The d-spacing, which represents the characteristic length scale of the structure, is then calculated as:

d = 2π/q

By analyzing the positions, intensities, and shapes of the scattering peaks in both the SAXS and WAXS regions, a comprehensive picture of the mesophase structure of this compound can be constructed.

Detailed Research Findings

In the nematic phase , the SAXS pattern would be largely featureless, consistent with the lack of long-range positional order. The WAXS pattern would exhibit a broad, diffuse ring at a scattering angle corresponding to the average distance between the parallelly aligned molecules.

Upon further cooling into a Smectic A phase , a sharp, intense peak would appear in the SAXS region, corresponding to the smectic layer spacing. The WAXS pattern would remain a diffuse halo, indicating that the molecules are still liquid-like within the layers.

The following tables present hypothetical SAXS and WAXS data for a compound exhibiting a nematic and a Smectic A phase, which would be analogous to what one might expect for this compound.

Table 1: Representative WAXS Data for a Nematic Phase

| Scattering Angle (2θ) | d-spacing (Å) | Interpretation |

| ~20° | ~4.5 | Average intermolecular distance (diffuse halo) |

Table 2: Representative SAXS and WAXS Data for a Smectic A Phase

| Region | Scattering Angle (2θ) | d-spacing (Å) | Interpretation |

| SAXS | ~2.5° | ~35.3 | Smectic layer spacing (sharp peak) |

| WAXS | ~20° | ~4.5 | Average intermolecular distance within layers (diffuse halo) |

It is important to note that the exact values of the d-spacings would depend on the molecular length and packing of this compound. The presence of the bulky isopropyl group and the flexible ether linkage would influence the intermolecular interactions and the resulting mesophase structure. More complex smectic phases, such as the tilted Smectic C phase, would give rise to more intricate SAXS patterns that can be used to determine the tilt angle of the molecules within the layers.

Computational and Theoretical Investigations of 4 3 Isopropylphenoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and intrinsic properties of molecules. For 4-(3'-Isopropylphenoxy)benzonitrile, these calculations offer insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Geometries and Energy Landscapes

Density Functional Theory (DFT) has become a standard method for predicting the ground state geometries of organic molecules due to its favorable balance of accuracy and computational cost. southampton.ac.ukenvironmentaljournals.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable conformation. researchgate.netderpharmachemica.com The calculations involve optimizing the molecular geometry to find the minimum energy structure.

Table 1: Calculated Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (Ether) | 1.37 Å |

| C≡N (Nitrile) | 1.15 Å | |

| C-C (Isopropyl) | 1.54 Å | |

| Bond Angle | C-O-C | 118.5° |

| C-C≡N | 179.2° | |

| Dihedral Angle | Phenyl-O-Phenyl | 55.8° |

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

Ab Initio Methods for High-Accuracy Property Prediction

For even higher accuracy in property prediction, ab initio methods, which are based on first principles without empirical parameterization, can be employed. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark values for electronic energies and other properties. These high-level calculations are particularly useful for calibrating the results from more computationally efficient DFT methods. For this compound, ab initio calculations could be used to refine the rotational energy barrier between the two aromatic rings, providing a more accurate understanding of its conformational flexibility.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule.

For this compound, the HOMO is typically localized on the electron-rich phenoxy group, while the LUMO is often centered on the electron-withdrawing benzonitrile (B105546) moiety. This separation of the frontier orbitals has implications for its charge transfer properties. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

| Electronegativity (χ) | 3.68 |

| Chemical Hardness (η) | 2.58 |

| Electrophilicity Index (ω) | 2.62 |

Note: This data is representative and derived from typical FMO analyses of similar aromatic compounds.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. nih.govnih.gov This allows for the investigation of conformational dynamics and intermolecular interactions in condensed phases.

Simulations in Condensed Phases and Anisotropic Environments

MD simulations of this compound in a solvent or in its bulk liquid or solid state can reveal how intermolecular forces influence its structure and dynamics. The simulations trace the trajectories of all atoms in the system by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions.

These simulations can predict properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, providing insights into the local molecular packing. In anisotropic environments, such as those found in liquid crystals, MD simulations can be used to predict the orientational ordering of this compound molecules.

Prediction of Phase Transition Behavior Through MD

By performing MD simulations at different temperatures, it is possible to investigate and predict the phase transition behavior of this compound. For instance, by gradually heating a simulated crystalline solid, one can observe the melting process and determine the melting point. Similarly, simulations can be used to study the transition from an isotropic liquid to a liquid crystalline phase, if one exists for this compound. The analysis of the trajectories can reveal the molecular rearrangements that drive these phase transitions.

Structure-Property Relationship Modeling and Predictive Design Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural or property-describing features of a molecule with its biological activity or physical properties. These models are fundamental in medicinal chemistry and materials science for the predictive design of new compounds with desired characteristics, potentially reducing the need for extensive experimental testing.

For this compound, a QSAR or QSPR study would involve the calculation of various molecular descriptors. These descriptors are numerical values that characterize the molecule's topology, geometry, and electronic features. The key structural components of this compound that would be considered in such a model are the benzonitrile moiety, the ether linkage, and the isopropyl-substituted phenyl ring.

Key Molecular Descriptors for this compound:

| Descriptor Type | Specific Descriptor Examples | Relevance to this compound |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and size of the molecule, influenced by the isopropyl group and the overall molecular framework. |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Relates to how the molecule interacts with its environment, including potential binding sites on a receptor. The bulky isopropyl group significantly impacts these parameters. |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Governs the molecule's polarity, reactivity, and interaction with polar solvents or charged species. The electron-withdrawing nitrile group and the electron-donating ether and isopropyl groups create a complex electronic landscape. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts the molecule's solubility and ability to cross biological membranes, influenced by the hydrophobic isopropyl group and the aromatic rings. |

A hypothetical QSAR model for a series of phenoxybenzonitrile analogs could be represented by a linear equation:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'Activity' could be a measure of biological efficacy or a physical property, and 'c' represents the coefficients determined from a regression analysis of a training set of molecules. By calculating the descriptors for this compound, its activity could be predicted. This predictive capability is crucial for designing novel derivatives with enhanced or modified properties, for instance, by altering the substitution pattern on the phenyl rings.

Computational Analysis of Charge Distribution and Dipole Moment Contributions

The distribution of electrons within a molecule is fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the charge distribution and dipole moment of this compound.

Charge Distribution:

The charge distribution can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would reveal regions of negative potential (in red) and positive potential (in blue). The nitrogen atom of the nitrile group (C≡N) is highly electronegative and would be surrounded by a region of negative potential, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the isopropyl group and the aromatic rings would exhibit positive potential, marking them as sites for nucleophilic interaction.

Another method to quantify charge distribution is through the calculation of partial atomic charges, such as Mulliken charges. These calculations assign a partial charge to each atom in the molecule, providing a more quantitative picture of electron distribution.

Illustrative Partial Atomic Charges for this compound (Hypothetical DFT Calculation):

| Atom/Group | Expected Partial Charge (arbitrary units) | Rationale |

| Nitrile Nitrogen (N) | -0.45 | High electronegativity, significant electron withdrawal. |

| Nitrile Carbon (C) | +0.15 | Electron deficient due to bonding with nitrogen. |

| Ether Oxygen (O) | -0.30 | High electronegativity, though its lone pairs can participate in resonance. |

| Isopropyl Group (CH(CH₃)₂) | +0.20 | Overall electron-donating character due to hyperconjugation. |

| Benzene (B151609) Ring (attached to nitrile) | Slightly electron-poor | Influence of the electron-withdrawing nitrile group. |

| Phenoxy Ring (attached to isopropyl) | Slightly electron-rich | Influence of the electron-donating isopropyl and ether groups. |

Dipole Moment:

Computational calculations can provide the magnitude and direction of the dipole moment vector. For this compound, the dipole moment vector would be expected to point primarily along the axis of the C≡N bond, with some deviation due to the asymmetry introduced by the 3'-isopropylphenoxy group.

Calculated Dipole Moment Contributions (Hypothetical):

| Molecular Fragment | Dipole Moment Contribution (Debye) | Vector Direction |

| Nitrile Group (-CN) | ~3.5 - 4.0 | Along the C-N bond axis, towards the Nitrogen. |

| Ether Linkage (-O-) | ~1.2 | Dependent on the C-O-C bond angle. |

| Isopropyl Group (-CH(CH₃)₂) | ~0.3 | Small, directed away from the phenyl ring. |

| Total Molecular Dipole Moment | ~4.5 - 5.0 | The vector sum of all fragment contributions. |

It is important to note that the conformation of the molecule, particularly the dihedral angles between the phenyl rings and the ether linkage, will significantly influence the final calculated dipole moment. Computational studies often explore multiple low-energy conformations to determine the most stable structure and its corresponding properties.

Integration of 4 3 Isopropylphenoxy Benzonitrile in Advanced Functional Materials

Role in Organic Electronic and Optoelectronic Devices

There is currently no available scientific literature detailing the application or specific properties of 4-(3'-Isopropylphenoxy)benzonitrile in organic electronic and optoelectronic devices. Research in this area often focuses on molecules with specific donor-acceptor architectures that facilitate desirable electronic properties. While the benzonitrile (B105546) moiety can act as an electron-withdrawing group and the phenoxy portion as a potential donor, the specific combination and substitution pattern of this compound has not been the subject of published research in this context.

Charge Transport Properties in Organic Semiconductors

The charge transport properties, such as electron and hole mobility, are fundamental to the performance of an organic semiconductor. These properties are intrinsically linked to the molecular structure, packing in the solid state, and intermolecular interactions. For this compound, no experimental or theoretical data on its charge transport characteristics could be located.

Table 1: Charge Transport Properties of this compound

| Property | Value |

|---|---|

| Hole Mobility (μh) | Data not available |

| Electron Mobility (μe) | Data not available |

Energy Level Alignment at Interfaces

The alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material with the work functions of adjacent electrodes or layers is critical for efficient charge injection and extraction in electronic devices. No studies detailing the HOMO and LUMO energy levels of this compound, or its interfacial energy level alignment with common electrode materials, have been published.

Table 2: Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | Data not available |

| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |

Application as a Component in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs) (as a material design component, not a device itself)

The design of materials for OLEDs and OPVs often involves the strategic combination of different molecular fragments to achieve desired properties like high photoluminescence quantum yield, thermal stability, and appropriate energy levels. While benzonitrile-containing compounds have been investigated in the context of OLEDs, there is no specific mention or data regarding the use of this compound as a design component in such devices.

Incorporation into Polymeric Matrices and Composite Systems

The incorporation of small molecules into polymer matrices can be a strategy to enhance the mechanical, thermal, or functional properties of the resulting composite material. The effectiveness of such an approach depends on the compatibility of the small molecule with the polymer, its dispersion, and its specific interactions with the polymer chains.

Influence on Polymer Morphology and Chain Dynamics

No research could be found that investigates the effect of this compound on the morphology (e.g., crystallinity, phase separation) or chain dynamics (e.g., glass transition temperature) of any polymer matrix.

Mechanical and Thermal Reinforcement Mechanisms

Similarly, there is no available data on the use of this compound as a reinforcing agent in polymer composites. Therefore, no information on the mechanisms by which it might enhance the mechanical (e.g., tensile strength, modulus) or thermal (e.g., thermal stability, heat deflection temperature) properties of a polymer exists in the reviewed literature.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Self-Assembly Processes and Supramolecular Architectures

The formation of well-defined supramolecular structures through the spontaneous self-assembly of molecular components is a powerful bottom-up approach to creating novel materials with tailored properties. The molecular architecture of this compound suggests a predisposition for such processes, driven by a combination of specific non-covalent interactions.

Formation of Ordered Assemblies in Solution and Solid State

While specific experimental studies on the self-assembly of this compound are not extensively documented in publicly available literature, the structural features of the molecule allow for informed predictions of its behavior. In solution, the interplay between solute-solute and solute-solvent interactions would govern the formation of aggregates. In non-polar solvents, the polar nitrile groups might favor association, leading to the formation of dimers or small clusters. Conversely, in polar solvents, these interactions would be screened, and the hydrophobic aromatic and isopropyl groups would likely drive aggregation through solvophobic effects.

In the solid state, the potential for crystalline polymorphism is significant. The molecule's shape, a combination of a linear benzonitrile unit and an angled phenoxy group, could lead to various packing arrangements. The formation of ordered assemblies, such as lamellar or columnar structures, can be envisaged, influenced by the subtle balance of intermolecular forces. The study of related ether-linked benzonitrile derivatives in supramolecular catalysis highlights the ability of the ether linkage to participate in complex bonding networks, further suggesting the capacity for ordered structure formation. nih.gov

Non-Covalent Interactions Driving Self-Organization (e.g., π-π Stacking, Dipole-Dipole)

The self-organization of this compound molecules is primarily dictated by a suite of non-covalent interactions.

Dipole-Dipole Interactions: The most significant of these is the strong dipole moment associated with the nitrile (-C≡N) group. This will lead to powerful head-to-tail or antiparallel arrangements of the benzonitrile moieties to minimize electrostatic repulsion and maximize attraction.

π-π Stacking: The two aromatic rings in the molecule provide ample opportunity for π-π stacking interactions. These can occur between the phenyl rings of adjacent molecules, contributing to the stability of the assembled structure. The presence of the electron-withdrawing nitrile group and the electron-donating ether and isopropyl groups can modulate the electron density of the aromatic rings, potentially leading to favorable donor-acceptor type π-π stacking.

C-H···π and C-H···N/O Interactions: Weak hydrogen bonds, such as those between the C-H bonds of the isopropyl group or aromatic rings and the π-system of an adjacent ring or the lone pairs of the nitrogen and oxygen atoms, can also contribute to the directionality and stability of the supramolecular architecture.

The interplay of these forces is complex and highly dependent on the specific environment (solvent, temperature, etc.).

Dielectric Applications Beyond Liquid Crystals

The inherent polarity of the this compound molecule makes it a candidate for use in dielectric materials, not limited to its potential role in liquid crystal mixtures.

High-Permittivity Materials Research

Materials with a high dielectric constant (high-κ) are in demand for various applications, including advanced electronic components like capacitors and gate dielectrics in transistors. The large dipole moment of the nitrile group in this compound could contribute to a high dielectric permittivity in the solid state. When a material composed of such polar molecules is subjected to an external electric field, the dipoles attempt to align with the field, leading to a high degree of polarization and thus a high dielectric constant.

The bulky isopropyl group, while potentially hindering the formation of a perfectly ordered crystalline lattice, could also prevent close antiparallel packing of the nitrile dipoles. This might lead to a higher net polarization in the solid state compared to less sterically hindered molecules, thereby enhancing the bulk dielectric constant. Research into poly(ether imide)s derived from related structures containing isopropylidene groups has shown that such bulky groups can lead to amorphous polymers with good thermal stability and dielectric properties. researchgate.net The incorporation of this compound as a dopant or a primary component in polymer composites could be a viable strategy for developing novel high-κ materials.

Below is a table illustrating the typical dielectric constants of common materials for comparison.

| Material | Dielectric Constant (κ) at 1 kHz |

| Vacuum | 1 |

| Teflon (PTFE) | 2.1 |

| Polyethylene | 2.25 |

| Silicon Dioxide (SiO₂) | 3.9 |

| Alumina (Al₂O₃) | 9 |

| Barium Titanate (BaTiO₃) | 1,200 - 10,000 |

This table provides general reference values and is not based on experimental data for this compound.

Relaxation Dynamics in Solid-State Dielectrics

In an alternating electric field, the reorientation of molecular dipoles is not instantaneous and is characterized by a relaxation time. This phenomenon, known as dielectric relaxation, is a key characteristic of dielectric materials. For this compound in the solid state, several relaxation processes could be anticipated.

The primary (α) relaxation, associated with the cooperative motion of the entire molecule, would likely be observed near the glass transition temperature if the material can be prepared in an amorphous state. Below the glass transition, secondary (β, γ) relaxations may occur due to more localized molecular motions. For instance, the rotation of the phenoxy group around the C-O bond or the reorientation of the isopropyl group could give rise to distinct relaxation peaks in the dielectric loss spectrum.

The study of these relaxation processes via dielectric spectroscopy provides valuable insights into the molecular dynamics and the structure-property relationships of the material. The frequency and temperature dependence of the dielectric constant and loss factor can be used to determine activation energies for different motional processes and to understand how the molecular structure influences the dielectric response.

The following table outlines potential relaxation processes and their molecular origins for a hypothetical solid-state dielectric based on this compound.

| Relaxation Process | Potential Molecular Origin |

| α-Relaxation | Cooperative motion of the entire molecule (at T > T_g) |

| β-Relaxation | Rotation of the phenoxy group |

| γ-Relaxation | Reorientation of the isopropyl group |

| Libration of the entire molecule in the crystalline lattice |

This table is a hypothetical representation and requires experimental validation through dielectric spectroscopy.

Future Research Directions and Advanced Material Engineering

Design Principles for Next-Generation 4-(3'-Isopropylphenoxy)benzonitrile Derivatives

Key design principles for creating novel derivatives would involve systematic modifications to the molecular structure to tune mesophase type, temperature range, and other physical properties. These modifications could include:

Alkyl Chain Variation: The isopropyl group on the phenoxy ring provides a certain degree of steric bulk and flexibility. Future derivatives could explore the replacement of the isopropyl group with linear alkyl or alkoxy chains of varying lengths. It is well-established that increasing the length of a terminal alkyl chain can influence the type of mesophase observed, often leading to a transition from nematic to smectic phases.

Lateral Substitution: The introduction of lateral substituents, such as fluorine or methyl groups, onto the benzene (B151609) rings can significantly impact molecular packing and, consequently, the mesomorphic properties. For instance, lateral fluorine substitution is a common strategy to lower melting points and modify dielectric anisotropy.

Core Modifications: While maintaining the benzonitrile (B105546) moiety, which is crucial for its electronic properties, modifications to the linking ether group or the introduction of other aromatic rings could be explored to enhance molecular rigidity and aspect ratio. This could lead to materials with higher clearing points and broader mesophase ranges.

The overarching goal of these design strategies would be to create a library of this compound derivatives with a spectrum of properties tailored for specific applications, from display technologies to advanced sensors.

Exploration of Novel Mesophase Architectures and Their Functionalization

The molecular structure of this compound suggests the potential for forming calamitic (rod-like) mesophases, such as nematic and smectic phases. tcichemicals.com Future research should focus on the detailed characterization of the mesomorphic behavior of the parent compound and its derivatives. Techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) would be essential for identifying the types of mesophases and their transition temperatures.

Beyond conventional nematic and smectic phases, the introduction of specific functional groups could lead to the formation of more complex and highly ordered mesophases. For example, the incorporation of chiral centers could induce the formation of cholesteric (chiral nematic) phases, which are of interest for their unique optical properties, including selective reflection of light.

Functionalization of these mesophase architectures could be achieved by incorporating photoresponsive or chemoresponsive moieties. For instance, azobenzene (B91143) units could be integrated into the molecular structure to create materials whose mesophase behavior can be controlled by light. Similarly, the introduction of specific binding sites could lead to the development of liquid crystal sensors that respond to the presence of certain chemical analytes.

Integration into Multicomponent Hybrid Systems for Enhanced Performance

The performance of this compound-based materials could be significantly enhanced by their integration into multicomponent hybrid systems. This approach involves combining the liquid crystalline material with other functional components, such as nanoparticles or polymers, to create composites with synergistic properties.

Polymer-Dispersed Liquid Crystals (PDLCs): Droplets of a this compound-based liquid crystal could be dispersed within a polymer matrix to create PDLC films. tcichemicals.com These films can be switched from a light-scattering (opaque) state to a transparent state by the application of an electric field, making them suitable for smart windows and privacy screens.

Nanoparticle Doping: The introduction of nanoparticles (e.g., metallic, semiconducting, or magnetic) into a liquid crystal host can modify its electro-optical and magnetic properties. For example, doping with gold nanoparticles can enhance the local electric field, potentially leading to lower operating voltages for display devices.

Liquid Crystal Elastomers (LCEs): By incorporating a polymerizable group into the molecular structure of a this compound derivative, it could be used as a monomer for the synthesis of LCEs. These materials exhibit a strong coupling between their liquid crystalline order and mechanical properties, making them attractive for applications as actuators and artificial muscles.

The successful development of such hybrid systems would depend on a thorough understanding of the interfacial interactions between the liquid crystal and the other components.

Advanced Characterization Techniques for In-Situ Monitoring of Phase Transitions and Molecular Dynamics

A deep understanding of the relationship between molecular structure and macroscopic properties requires the use of advanced characterization techniques that can probe the system in real-time and at the molecular level.

Synchrotron X-ray Diffraction (XRD): High-resolution, in-situ synchrotron XRD would be invaluable for studying the kinetics of phase transitions and for precisely determining the structural parameters of different mesophases. google.com This technique can provide detailed information about molecular packing and ordering.

Neutron Scattering: Quasi-elastic and inelastic neutron scattering techniques can provide insights into the molecular dynamics, such as rotational and translational diffusion, within the different mesophases. This information is crucial for understanding the viscosity and response times of the liquid crystal material.

Broadband Dielectric Spectroscopy: This technique can be used to probe the collective and molecular relaxation processes over a wide range of frequencies and temperatures. It is particularly useful for characterizing the dielectric anisotropy, which is a key parameter for electro-optical applications.

Raman Spectroscopy: In-situ Raman spectroscopy can be employed to monitor changes in molecular conformation and intermolecular interactions during phase transitions. scispace.com

By combining these advanced techniques, a comprehensive picture of the structure, dynamics, and properties of this compound-based materials can be obtained.

Computational Screening and Machine Learning Approaches for Material Discovery

Given the vast chemical space of possible derivatives of this compound, computational screening and machine learning (ML) have emerged as powerful tools to accelerate the discovery of new materials with desired properties.

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be used to predict key molecular properties, such as molecular geometry, dipole moment, and polarizability. These calculations can help to pre-screen candidate molecules and to understand the underlying structure-property relationships.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the collective behavior of molecules and can be used to predict the formation of different mesophases and their transition temperatures.

Machine Learning Models: By training ML models on existing experimental and computational data for liquid crystals, it is possible to develop predictive models that can rapidly screen large libraries of virtual compounds. nih.gov These models can predict properties such as the clearing point and dielectric anisotropy, thereby guiding experimental efforts towards the most promising candidates. For instance, ML frameworks have been successfully used to optimize the specificity and speed of liquid crystal-based chemical sensors by analyzing optical responses. chemicalbook.comresearchgate.net

The integration of these computational approaches into the material design workflow has the potential to significantly reduce the time and cost associated with the development of new high-performance liquid crystal materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(3'-Isopropylphenoxy)benzonitrile, and how do they influence its chemical reactivity?

- The compound contains a benzonitrile core (electron-withdrawing nitrile group) and a 3'-isopropylphenoxy substituent (electron-donating isopropyl group). This combination creates a dipolar structure, enhancing reactivity in nucleophilic aromatic substitution or cross-coupling reactions .

- Methodological Insight : Use spectroscopic techniques (FT-IR, NMR) to confirm substituent positions. Density Functional Theory (DFT) can predict electron density distribution and reactive sites .

Q. What are common synthetic routes for this compound, and what are critical optimization steps?

- Synthesis typically involves:

Nucleophilic substitution : Reacting 3-isopropylphenol with 4-fluorobenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 120°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from byproducts like unreacted phenol or dimerization products .

- Key Data : Reported yields range from 46% to 56% under optimized conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Tools :

- HPLC-MS : Confirm molecular weight (MW: 243.3 g/mol) and detect impurities.

- ¹H/¹³C NMR : Compare experimental shifts with DFT-calculated values (e.g., nitrile carbon at ~115 ppm in ¹³C NMR) .

- X-ray crystallography : Resolve crystal packing and bond angles for solid-state studies .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Pharmacological Insight : Similar benzonitrile derivatives (e.g., ABT-239) act as histamine H₃ receptor antagonists, improving cognitive function in rodent models .

- Methodology :

- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-α-methylhistamine) to measure receptor affinity.

- Microdialysis : Monitor neurotransmitter release (e.g., acetylcholine in rat hippocampus) post-administration .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

- Degradation Pathways :

- Hydrolysis of the nitrile group to carboxylic acids under alkaline conditions .

- Photodegradation studies (UV-Vis spectroscopy) to assess stability in aqueous environments.

- Tools :

- EPI Suite : Estimate biodegradation half-life (e.g., 60–90 days for similar phenoxybenzonitriles) .

- Molecular docking : Predict interactions with environmental enzymes (e.g., cytochrome P450) .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

- Case Example : Yields for analogous compounds vary from 16% to 56% due to:

- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) improve Suzuki-Miyaura coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions .

- Solution : Design a fractional factorial experiment to isolate variables (temperature, solvent, catalyst loading) .

Q. What advanced techniques elucidate electronic properties for material science applications?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.